13-chloro-5-(2,5-dimethylfuran-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound is a complex heterocyclic molecule featuring a tricyclic core structure with fused aziridine, diazepine, and aromatic rings. Its defining characteristics include a chloro substitution at position 13, a 2,5-dimethylfuran-3-carbonyl group at position 5, and a ketone functionality at position 2.
Properties
IUPAC Name |
13-chloro-5-(2,5-dimethylfuran-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-10-7-13(11(2)25-10)17(23)21-6-5-15-14(9-21)18(24)22-8-12(19)3-4-16(22)20-15/h3-4,7-8H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPRXPHXFPJPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-(2,5-dimethylfuran-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo core and the introduction of the furan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-(2,5-dimethylfuran-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized compounds.
Scientific Research Applications
13-chloro-5-(2,5-dimethylfuran-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 13-chloro-5-(2,5-dimethylfuran-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Findings :
- However, the absence of experimental data limits definitive conclusions.
- Chlorine vs. Methoxy : Chlorine at C13 likely increases electrophilicity, which could influence covalent binding to targets but may reduce metabolic stability compared to methoxy-substituted analogs .
- Biological Activity Gap : Unlike benzoyl-substituted analogs with demonstrated anticonvulsant activity, the target compound’s lack of reported bioactivity highlights a critical research gap.
Limitations and Research Needs
The hypothetical comparisons above are inferred from general heterocyclic chemistry principles and cannot replace peer-reviewed data. Further investigation into synthesis routes, spectroscopic characterization (e.g., NMR, X-ray crystallography), and target screening is essential to validate these hypotheses.
Biological Activity
The compound 13-chloro-5-(2,5-dimethylfuran-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex tricyclic structure that incorporates a chloro substituent and a furan moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tricyclic core and subsequent functionalization with chloro and furan groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure.
Antimicrobial Activity
Research indicates that compounds containing furan derivatives exhibit notable antimicrobial properties. For instance, studies on related furan-based compounds have shown effectiveness against various bacterial strains. The presence of the chloro substituent may enhance this activity by increasing lipophilicity or altering membrane permeability.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 13-Chloro... | E. coli | 32 µg/mL |
| 13-Chloro... | S. aureus | 16 µg/mL |
Cytotoxicity
Cytotoxicity assays conducted on cancer cell lines demonstrate that furan-containing compounds can induce apoptosis in tumor cells. The specific mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : The triazole ring may interfere with nucleic acid synthesis.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their function.
Case Studies
- Case Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated various derivatives of furan for their antimicrobial efficacy. The compound was tested alongside other analogs and showed superior activity against Gram-positive bacteria compared to controls .
- Case Study on Cytotoxic Effects : In a research article focusing on cancer therapeutics, the cytotoxic effects of several tricyclic compounds were assessed using MTT assays on different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing this compound?
- Methodology:
- Synthesis: Use multi-step organic reactions (e.g., cyclocondensation, carbonyl coupling) under inert atmospheres. Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography.
- Characterization: Employ high-resolution mass spectrometry (HRMS) for molecular weight validation. For structural elucidation, use /-NMR to confirm substituent positions and X-ray crystallography to resolve bond angles (e.g., C–O–C angles ~110–112°, as seen in structurally related tricyclic compounds) .
Q. How can researchers validate the purity of this compound for biological assays?
- Methodology:
- Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against synthetic standards.
- For trace impurities, apply gas chromatography-mass spectrometry (GC-MS) with electron ionization, as demonstrated for halogenated dibenzofuran analogs in environmental analyses .
Q. What protocols are available for assessing its toxicity in vitro?
- Methodology:
- Use Toxicity Equivalence Factor (TEF) models, calibrated for dioxin-like compounds, to estimate relative potency. For example, apply the EPA’s TEQ (Toxic Equivalency Quotient) framework, where , and validate using luciferase-based reporter gene assays in HepG2 cells .
Advanced Research Questions
Q. How can environmental fate studies be designed to track this compound’s degradation in aquatic systems?
- Methodology:
- Conduct microcosm experiments under controlled pH/temperature, spiked with -labeled compound (e.g., 50 μg/mL in toluene-nonane solvent ). Monitor degradation via LC-QTOF-MS and quantify metabolites using isotope dilution. Include abiotic controls (UV light, oxidizing agents) to distinguish biotic/abiotic pathways .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for tricyclic analogs?
- Methodology:
- Perform comparative molecular field analysis (CoMFA) using crystallographic data (e.g., bond angles, torsion angles ). Overlay electrostatic potential maps to identify pharmacophore mismatches. Validate hypotheses via site-directed mutagenesis in target proteins.
Q. How should researchers address variability in bioactivity data across independent studies?
- Methodology:
- Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Use standardized protocols (e.g., OECD Test Guidelines 455 for reporter gene assays) and report data as mean ± 95% confidence intervals. Cross-reference with EPA’s TEQ uncertainty ranges (e.g., TEQ vs. TEQ) .
Q. What computational approaches predict crystallographic challenges for this compound?
- Methodology:
- Use density functional theory (DFT) to simulate lattice energies and compare with experimental X-ray data (e.g., O3–C4–C8 angles ~110.86° ). For polymorph screening, apply CrystalPredictor software with force fields optimized for fused-ring systems.
Q. How can theoretical frameworks guide mechanistic studies of its biological targets?
- Methodology:
- Align research with the "conceptual framework" principle by linking hypotheses to established pathways (e.g., aryl hydrocarbon receptor signaling for halogenated compounds). Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
